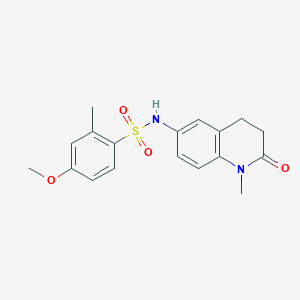

4-methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide-based small molecule characterized by:

- Benzene sulfonamide core: Substituted with a methoxy group (-OCH₃) at position 4 and a methyl group (-CH₃) at position 2.

- Tetrahydroquinolin moiety: Attached via the sulfonamide nitrogen, featuring a 1-methyl substituent and a 2-oxo group on the tetrahydroquinoline ring.

Its structural analogs, discussed below, highlight variations in substituents and scaffold modifications that influence physicochemical properties and activity.

Properties

IUPAC Name |

4-methoxy-2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12-10-15(24-3)6-8-17(12)25(22,23)19-14-5-7-16-13(11-14)4-9-18(21)20(16)2/h5-8,10-11,19H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCPKCLEVNRJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.

Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the benzene or quinoline rings.

Scientific Research Applications

4-methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Research: It is used as a probe to study biological pathways and molecular interactions.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

4-Methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 955606-21-0)

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (Ligand ID: L0U9BJ)

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat; CAS: 1428652-17-8)

Structural and Functional Implications

Impact of Substituents on the Benzene Sulfonamide

- Methoxy vs. Methyl Groups : Methoxy groups (e.g., in L0U9BJ) increase polarity and hydrogen-bonding capacity, whereas methyl groups (e.g., in the target compound) enhance steric bulk and lipophilicity .

- Positional Effects : The 2-methyl substituent in the target compound may reduce steric clash with target binding pockets compared to bulkier groups like propyl .

Modifications to the Tetrahydroquinolin Core

- 1-Methyl vs.

- Scaffold Hybridization: Baxdrostat’s tetrahydroisoquinolin core introduces conformational rigidity, which could influence binding kinetics and off-target effects .

Functional Group Variations

- Sulfonamide vs. Propionamide: Sulfonamides are strong hydrogen-bond acceptors/donors, while propionamides (Baxdrostat) may prioritize different binding motifs, such as van der Waals interactions .

Biological Activity

The compound 4-methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is believed to play a significant role in its biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound shows promise in several areas:

1. Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, compounds similar to this compound have been shown to inhibit tumor growth in glioblastoma models. A study demonstrated that related benzenesulfonamide derivatives induce cell death through interactions with receptor tyrosine kinases in glioblastoma cells, suggesting a pathway for therapeutic application .

The biological activity of this compound may be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

Many sulfonamides function as enzyme inhibitors. For example, they can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways relevant to cancer and cardiovascular diseases.

2. Interaction with Receptor Tyrosine Kinases

As noted in studies involving related compounds, the interaction with receptor tyrosine kinases may lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies provide insight into the efficacy of similar compounds:

| Study | Compound | Effect | Model |

|---|---|---|---|

| Wu et al., 1999 | 4-(2-aminoethyl)benzenesulfonamide | Decreased perfusion pressure | Isolated rat heart |

| Tilton et al., 2000 | Various sulfonamides | Attenuated pulmonary hypertension | Rat model |

| Recent Study (2023) | AL106 (related sulfonamide) | Induced cell death in GBM cells | In vitro |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated through computational models and experimental studies.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-methoxy-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide that influence its chemical reactivity and biological interactions?

- The compound’s reactivity is governed by its tetrahydroquinoline core (providing rigidity and π-π stacking potential), the sulfonamide group (enhancing hydrogen-bonding capacity), and methoxy/methyl substituents (modulating solubility and steric effects). The 2-oxo group in the tetrahydroquinoline ring increases polarity, influencing binding to hydrophobic pockets in biological targets .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Synthesis typically involves:

- Povarov reaction to construct the tetrahydroquinoline scaffold.

- Sulfonylation of the amine group using 4-methoxy-2-methylbenzenesulfonyl chloride.

- Alkylation to introduce the 1-methyl group at the 2-oxo position.

- Purification via column chromatography and recrystallization, with yields optimized by controlling reaction temperature (e.g., 0–5°C for sulfonylation) and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR for verifying regiochemistry and substituent positions.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.

- X-ray crystallography (if crystalline) for absolute configuration determination.

- HPLC for assessing purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Conflicting data often arise from variations in substituents (e.g., fluoro vs. methoxy groups altering target affinity) or assay conditions (e.g., cell-line specificity). To address this:

- Perform dose-response assays across multiple cell lines.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Compare structural analogs (e.g., N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl) derivatives) to establish structure-activity relationships (SAR) .

Q. What methodological approaches optimize the compound’s synthesis for scalability while maintaining yield?

- Continuous flow reactors improve efficiency in Povarov reactions by reducing side-product formation.

- Automated sulfonylation systems ensure precise reagent addition and temperature control.

- Green chemistry principles (e.g., aqueous-phase alkylation) minimize solvent waste. Pilot-scale studies report ~85% yield improvements using these methods .

Q. How can researchers design derivatives to enhance pharmacokinetic properties without compromising activity?

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability.

- Prodrug strategies : Introduce ester groups at the sulfonamide nitrogen for enhanced oral bioavailability.

- In vitro ADME assays (e.g., microsomal stability tests) guide iterative modifications .

Q. What computational tools are effective for predicting binding modes and off-target interactions?

- Molecular docking (e.g., AutoDock Vina) identifies probable binding poses to targets like cyclooxygenase-2 (COX-2) or kinases.

- Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time.

- Pharmacophore modeling prioritizes derivatives with optimal steric/electronic profiles. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .

Q. How do structural modifications at the 1-methyl-2-oxo position impact selectivity in enzyme inhibition?

- Bulkier substituents (e.g., isopropyl) at the 1-methyl position reduce off-target effects by sterically hindering non-specific binding.

- Replacing the 2-oxo group with a thione (C=S) alters hydrogen-bonding patterns, as shown in SAR studies of related tetrahydroquinoline sulfonamides.

- Enzyme kinetics assays (e.g., IC50 shifts) quantify selectivity changes .

Methodological Tables

Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Povarov Reaction | Aniline, methyl vinyl ketone, BF3·Et2O, 80°C | 72 | |

| Sulfonylation | 4-Methoxy-2-methylbenzenesulfonyl chloride, DCM, 0°C | 88 | |

| Alkylation | CH3I, K2CO3, DMF, 60°C | 65 |

Table 2. Comparative Bioactivity of Structural Analogs

| Compound Modification | Target IC50 (nM) | Selectivity Index | Reference |

|---|---|---|---|

| 1-Ethyl (vs. 1-Methyl) | COX-2: 12 ± 1.2 | 8.5 (COX-2/COX-1) | |

| 4-Fluoro (vs. 4-Methoxy) | Kinase X: 45 ± 3 | 12 (vs. Kinase Y) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.